

Measuring ATM Inhibition by (Rac)-Lartesertib: Application Notes and Protocols

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Compound of Interest				
Compound Name:	(Rac)-Lartesertib			
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Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways that are essential for DNA repair, cell cycle checkpoint activation, and apoptosis.[1] This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, making ATM an attractive therapeutic target. [2][3]

These application notes provide a comprehensive guide to measuring the inhibitory activity of **(Rac)-Lartesertib** against ATM kinase. The protocols detailed below cover both biochemical and cell-based assays to quantify inhibitor potency and its effects on downstream signaling pathways.

Key Concepts and Signaling Pathway

Upon induction of DNA DSBs by agents such as ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage. This leads to the autophosphorylation of ATM at Serine 1981, transitioning it from an inactive dimer to an active







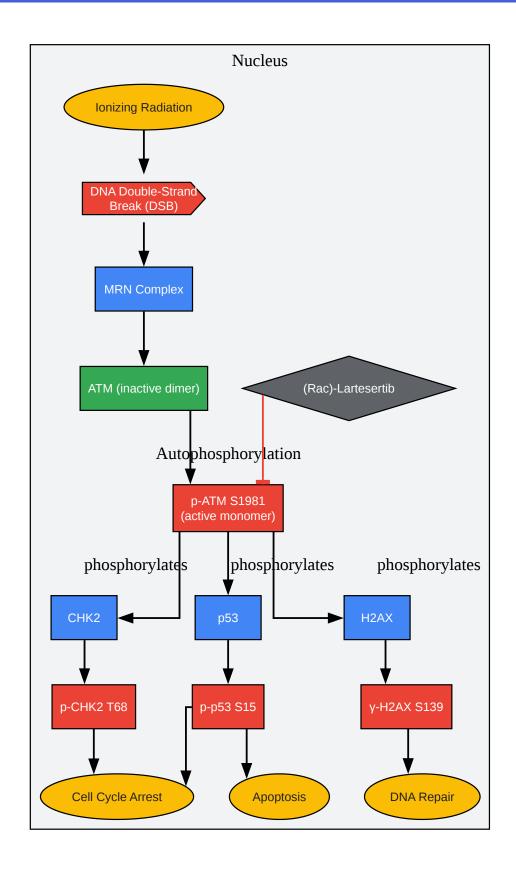
monomer. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key substrates include:

- Checkpoint Kinase 2 (CHK2): Phosphorylated by ATM at Threonine 68, leading to its activation. Activated CHK2, in turn, phosphorylates downstream targets to induce cell cycle arrest.[4]
- p53: Phosphorylated by ATM at Serine 15, which leads to its stabilization and activation.

 Activated p53 promotes the transcription of genes involved in cell cycle arrest and apoptosis.
- Histone H2AX: Phosphorylated at Serine 139 to form γ-H2AX, which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.[2]

The inhibition of ATM by Lartesertib blocks these phosphorylation events, thereby impairing the cell's ability to respond to and repair DNA DSBs.





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Figure 1: ATM Signaling Pathway and Inhibition by Lartesertib.



Data Presentation

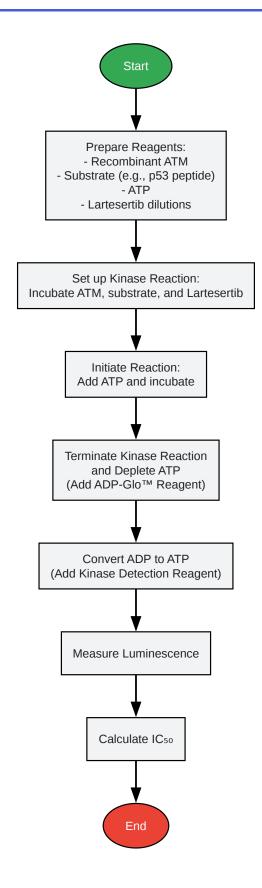
The inhibitory potency of **(Rac)-Lartesertib** can be quantified using various biochemical and cell-based assays. The following table summarizes key quantitative data for Lartesertib and other ATM inhibitors for comparison.

Compound	Assay Type	Target	IC ₅₀	Reference
(Rac)-Lartesertib (M4076)	Biochemical Kinase Assay	ATM	0.2 nM	[5]
KU-55933	Biochemical Kinase Assay	ATM	13 nM	[6]
KU-60019	Biochemical Kinase Assay	ATM	6.3 nM	[6]
CP-466722	Biochemical Kinase Assay	ATM	4.1 μΜ	[6]
(Rac)-Lartesertib (M4076)	Cellular Assay (γ-H2AX reduction)	ATM Pathway	80-100% target inhibition at 100-400 mg daily dose in patients	[2]

Experimental Protocols In Vitro ATM Kinase Assay for IC₅₀ Determination

This protocol describes a biochemical assay to determine the IC₅₀ value of **(Rac)-Lartesertib** using a luminescent ADP detection method (ADP-GloTM Kinase Assay).





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Figure 2: Workflow for In Vitro ATM Kinase IC₅₀ Determination.



Materials:

- Recombinant human ATM protein
- ATM substrate (e.g., biotinylated p53-derived peptide)
- (Rac)-Lartesertib
- ATP
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of (Rac)-Lartesertib in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
- Kinase Reaction Setup:
 - \circ Add 2.5 μ L of 4x **(Rac)-Lartesertib** dilution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
 - Add 2.5 μL of 4x substrate solution to each well.
 - \circ Add 5 µL of 2x recombinant ATM enzyme solution to each well to a final volume of 10 µL.
 - Incubate for 10 minutes at room temperature.
- Reaction Initiation:
 - Add 10 μ L of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for ATM.

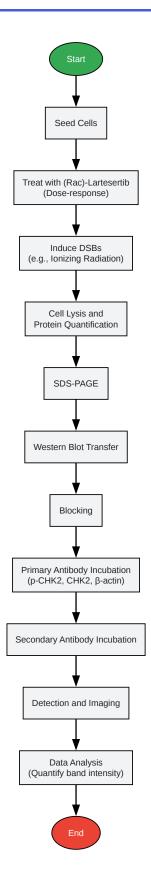


- Incubate for 60 minutes at 30°C.
- Reaction Termination and ATP Depletion:
 - Add 20 μL of ADP-Glo™ Reagent to each well.[7]
 - Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation:
 - Add 40 μL of Kinase Detection Reagent to each well.[8]
 - Incubate for 30-60 minutes at room temperature.[9]
- Data Acquisition and Analysis:
 - Measure luminescence using a plate-reading luminometer.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay for ATM Inhibition: Western Blotting for p-CHK2

This protocol describes how to measure the inhibition of ATM in a cellular context by assessing the phosphorylation of its downstream target, CHK2, in response to ionizing radiation.





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Figure 3: Workflow for Western Blot Analysis of p-CHK2.



Materials:

- Cancer cell line with functional ATM (e.g., A549, MCF7)
- (Rac)-Lartesertib
- Ionizing radiation source (e.g., X-ray irradiator)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-actin
- HRP-conjugated secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Pre-treat cells with a range of concentrations of (Rac)-Lartesertib (e.g., 0-1000 nM) for 1-2 hours.[6]
- Induction of DNA Damage:
 - Expose the cells to ionizing radiation (e.g., 5-10 Gy).



- Return cells to the incubator for 1 hour to allow for ATM signaling activation.
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Quantify protein concentration using the BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-CHK2 (Thr68), total CHK2, and β-actin overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and apply ECL substrate.
- Data Acquisition and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities and normalize the p-CHK2 signal to total CHK2 and then to the loading control (β-actin).
 - Plot the normalized p-CHK2 levels against the Lartesertib concentration to determine the cellular IC₅₀.

Cell-Based Assay for ATM Inhibition: Immunofluorescence for y-H2AX Foci



This protocol details the measurement of ATM inhibition by quantifying the formation of γ-H2AX foci in the nucleus following DNA damage.

Materials:

- Cancer cell line (e.g., HeLa, U2OS)
- (Rac)-Lartesertib
- Ionizing radiation source
- Coverslips
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)
- Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)
- DAPI nuclear stain
- Antifade mounting medium
- Fluorescence microscope or high-content imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells on coverslips in a 24-well plate and allow them to attach.
 - Pre-treat cells with various concentrations of (Rac)-Lartesertib for 1-2 hours.
- Induction of DNA Damage:



- Irradiate the cells (e.g., 2-5 Gy).
- Incubate for 30-60 minutes post-irradiation.
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde for 15 minutes.
 - Permeabilize with 0.25% Triton X-100 for 10 minutes.
 - Block with 5% BSA for 1 hour.
 - Incubate with anti-y-H2AX primary antibody overnight at 4°C.
 - Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
 - Counterstain nuclei with DAPI.
- · Imaging and Analysis:
 - Mount the coverslips onto microscope slides with antifade medium.
 - Acquire images using a fluorescence microscope.
 - Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
 - A reduction in the number of IR-induced γ-H2AX foci in Lartesertib-treated cells indicates
 ATM inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to measure the inhibition of ATM by **(Rac)-Lartesertib**. The combination of in vitro kinase assays and cell-based methods allows for a comprehensive characterization of the inhibitor's potency and its functional consequences within the cellular context of the DNA damage response.



These assays are crucial for the continued development and understanding of ATM inhibitors as potential cancer therapeutics.

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